methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate
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Overview
Description
methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The resulting benzothiazole derivative is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in preclinical studies as an anti-tubercular agent and is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate involves its interaction with specific molecular targets within cells. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. For example, it can inhibit the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria, leading to antimicrobial effects . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways and disrupting cellular homeostasis .
Comparison with Similar Compounds
methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Methylbenzothiazole: Used in the synthesis of dyes and pigments.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-10-8-11(2)15-14(9-10)25-18(19-15)21-20-16(22)12-4-6-13(7-5-12)17(23)24-3/h4-9H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQRIHPBKHRWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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